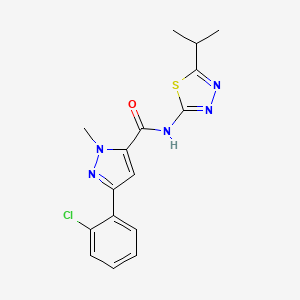![molecular formula C16H11F3N4O2 B11008113 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B11008113.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation Reaction: The quinazolinone core is then acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide derivative.
Substitution Reaction: The final step involves the substitution of the acetamide derivative with 6-(trifluoromethyl)pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are frequently employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines. It also has potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
2-(4-オキソキナゾリン-3(4H)-イル)-N-[6-(トリフルオロメチル)ピリジン-3-イル]アセトアミドの作用機序は、キナーゼなどの特定の分子標的との相互作用に関与しています。この化合物は酵素の活性部位に結合し、その活性を阻害し、細胞増殖や生存に関与するシグナル伝達経路を混乱させます。この阻害は、癌細胞のアポトーシス誘導と、様々な生物学的システムにおける炎症の軽減につながる可能性があります。
6. 類似化合物の比較
類似化合物
2-(4-オキソキナゾリン-3(4H)-イル)-N-フェニルアセトアミド: 構造は類似していますが、ピリジン環にトリフルオロメチル基がありません。
2-(4-オキソキナゾリン-3(4H)-イル)-N-[4-(トリフルオロメチル)フェニル]アセトアミド: 構造は類似していますが、ピリジン環ではなくフェニル環にトリフルオロメチル基があります。
2-(4-オキソキナゾリン-3(4H)-イル)-N-[6-(メチル)ピリジン-3-イル]アセトアミド: 構造は類似していますが、ピリジン環にトリフルオロメチル基ではなくメチル基があります。
独自性
2-(4-オキソキナゾリン-3(4H)-イル)-N-[6-(トリフルオロメチル)ピリジン-3-イル]アセトアミドのピリジン環にトリフルオロメチル基が存在することで、親油性と代謝安定性の向上が見られます。これらの特性は、生物学的システムにおける化合物のバイオアベイラビリティと有効性を高める可能性があり、医薬品開発やその他の科学研究への応用において貴重な候補となっています。
類似化合物との比較
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Similar structure but lacks the trifluoromethyl group on the pyridine ring.
2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but has a trifluoromethyl group on a phenyl ring instead of a pyridine ring.
2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(methyl)pyridin-3-yl]acetamide: Similar structure but has a methyl group instead of a trifluoromethyl group on the pyridine ring.
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring in 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other scientific research applications.
特性
分子式 |
C16H11F3N4O2 |
|---|---|
分子量 |
348.28 g/mol |
IUPAC名 |
2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-6-5-10(7-20-13)22-14(24)8-23-9-21-12-4-2-1-3-11(12)15(23)25/h1-7,9H,8H2,(H,22,24) |
InChIキー |
BENOCEIDTLHLND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)
![methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B11008042.png)
![N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11008055.png)

![2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11008065.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B11008072.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B11008077.png)
![ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate](/img/structure/B11008079.png)
![methyl 3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]propanoate](/img/structure/B11008088.png)
![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11008096.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11008104.png)
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}acetamide](/img/structure/B11008107.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B11008108.png)
